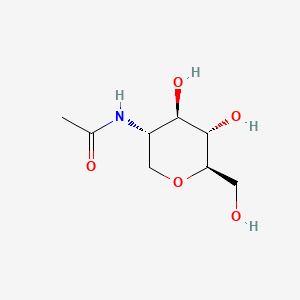
1-Deoxy-N-acetylglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-N-acetylglucosamine is a compound of significant interest in various scientific fields. It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetylamino group. This modification imparts unique chemical and biological properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-anhydro-2-deoxy-D-glucitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group without affecting other functional groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-N-acetylglucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Deoxy-N-acetylglucosamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific molecular targets. The acetylamino group allows the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-Deoxy-D-Glucose: Similar structure but with a hydroxyl group at the first position.
2-(Acetylamino)-2-Deoxy-D-Galactose: Differing in the configuration of the hydroxyl groups.
2-(Acetylamino)-2-Deoxy-D-Mannose: Another epimer with a different spatial arrangement of the hydroxyl groups.
Uniqueness
1-Deoxy-N-acetylglucosamine is unique due to its specific acetylamino substitution at the second position and the absence of a hydroxyl group at the first position. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Properties
CAS No. |
74034-09-6 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Isomeric SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Synonyms |
1-deoxy-N-acetylglucosamine 1-DGlcNAc 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















